1-methyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. It may also involve studying the compound’s reactivity with other substances .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Antifungal Properties : The synthesis and evaluation of antimicrobial activities of imidazole derivatives, including those similar to "3-methyl-4-(4-phenylphenyl)-1H-imidazole-2-thione," have been extensively studied. For instance, Güzeldemirci and Küçükbasmacı (2010) investigated a series of triazoles and thiadiazoles bearing imidazo[2,1-b]thiazole moiety, exhibiting promising antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Inhibition of Dopamine Beta-Hydroxylase : McCarthy et al. (1990) explored the utility of 1-(thienylalkyl)imidazole-2(3H)-thiones as competitive inhibitors of dopamine beta-hydroxylase, demonstrating the importance of thiophene in designing potent inhibitors for this enzyme. This study indicates the potential therapeutic applications of imidazole derivatives in treating conditions associated with dopamine regulation (McCarthy et al., 1990).
Chemical Properties and Reactions
Synthesis and Characterization : The reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates leading to novel imidazole derivatives, as explored by Klásek et al. (2010), showcases the synthetic versatility of imidazole compounds and their potential for creating novel chemical entities with varied biological activities (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Application in Material Science
Electrolyte for Fuel Cells : Schechter and Savinell (2002) investigated imidazole and 1-methyl imidazole as additives in polybenzimidazole membranes doped with phosphoric acid, which are used as high-temperature proton-conducting electrolytes in fuel cells. This research underscores the potential of imidazole derivatives in enhancing the performance of fuel cell membranes (Schechter & Savinell, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-4-(4-phenylphenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-18-15(11-17-16(18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMOOMNQDGLVDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=S)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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